Fmoc-1-amino-1-cyclooctanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBLCNRXHNKHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363745 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222166-38-3 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Fmoc-1-amino-1-cyclooctanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-1-amino-1-cyclooctanecarboxylic Acid

Executive Summary

This compound (Fmoc-Aco-OH) is a non-canonical, protected amino acid increasingly utilized in peptide chemistry and drug development. Its defining feature—a cyclooctane ring integrated into the amino acid backbone—imparts significant conformational constraints, offering a powerful tool for designing peptides with enhanced stability, receptor selectivity, and therapeutic potential.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, analytical characterization protocols, and strategic applications of this unique building block. By synthesizing technical data with field-proven insights, this document provides the foundational knowledge required to effectively integrate Fmoc-Aco-OH into advanced peptide synthesis workflows.

Introduction: The Strategic Value of Constrained Amino Acids

The field of peptide therapeutics is driven by the need to create molecules with improved pharmacological profiles, including enhanced stability against enzymatic degradation and higher binding affinity for biological targets. The introduction of sterically constrained, non-proteinogenic amino acids is a key strategy to achieve these goals.

The Central Role of the Fmoc Protecting Group

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically constructing peptides.[3] The process relies on the sequential addition of amino acids to a growing chain anchored to a solid support.[3] To ensure selective bond formation, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han, is the cornerstone of modern SPPS.[4][5] Its primary advantage lies in its base-lability; it is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in an organic solvent.[5] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, making the entire process milder and more versatile compared to older Boc/Benzyl strategies.[3][4]

This compound: A Unique Conformational Tool

This compound, hereafter referred to as Fmoc-Aco-OH, is a synthetic amino acid derivative where the α-carbon is part of a cyclooctane ring. This cyclic structure provides enhanced conformational flexibility compared to smaller cyclic systems, which can be highly beneficial in designing peptides with specific biological activities.[1] Its incorporation into a peptide sequence can induce specific turns or secondary structures, leading to more stable and effective drug candidates.[1][2] This makes it a valuable asset for creating cyclic peptides, which often exhibit improved potency and selectivity in pharmaceutical research.[1][2][6]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-Aco-OH is critical for its effective handling, storage, and application in synthesis.

Chemical Structure and Identity

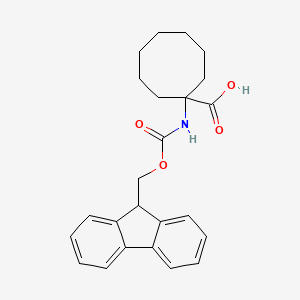

The structure combines the planar fluorenylmethoxycarbonyl (Fmoc) group with the non-planar, conformationally complex 1-amino-1-cyclooctanecarboxylic acid moiety.

Caption: Chemical structure of this compound.

Table 1: Chemical Identity of Fmoc-Aco-OH

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | [2] |

| CAS Number | 222166-38-3 | [2] |

| Molecular Formula | C₂₄H₂₇NO₄ | Derived |

| Molecular Weight | 393.48 g/mol | Derived |

| InChI Key | ZOPBLCNRXHNKHT-UHFFFAOYSA-N | [2] |

| SMILES | C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |[2] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for achieving efficient coupling during SPPS. Inadequate solubility can lead to slow reaction kinetics and the formation of deletion sequences.[7] Generally, Fmoc-amino acids are soluble in polar aprotic solvents used in peptide synthesis.[8]

Rationale for Solvent Choice:

-

N,N-Dimethylformamide (DMF) & N-methyl-2-pyrrolidone (NMP): These are the most common solvents in Fmoc-SPPS due to their excellent solvating properties for both the growing peptide chain and the incoming Fmoc-amino acid, as well as their ability to swell the polystyrene-based resins.[8]

-

Dichloromethane (DCM): Often used for washing steps and for loading the first amino acid onto certain types of resins (e.g., 2-chlorotrityl chloride resin).[8][9]

-

Acetonitrile (ACN): Primarily used as a component of the mobile phase in reverse-phase HPLC for purification and analysis.[10]

Table 2: Qualitative Solubility of Fmoc-Aco-OH

| Solvent | Expected Solubility | Rationale / Use Case |

|---|---|---|

| DMF, NMP | Soluble | Primary solvent for coupling reactions in SPPS.[8] |

| DCM | Sparingly Soluble | Used in specific SPPS steps like initial resin loading.[8] |

| Methanol | Soluble | Often used for crystallization or analytical sample preparation.[11] |

| Water | Insoluble | The hydrophobic Fmoc group and cyclooctane ring limit aqueous solubility. |

| Diethyl Ether | Insoluble | Commonly used as an anti-solvent to precipitate peptides after cleavage.[12] |

Note: Quantitative solubility data should be determined empirically for specific applications and concentrations. A protocol for this determination is provided in Section 4.4.

Melting Point

The melting point is a key indicator of purity for a solid compound. While the specific melting point for Fmoc-Aco-OH is not widely published, it is expected to be a crystalline white powder with a sharp melting point, typical for high-purity Fmoc-amino acids. For context, related compounds like Fmoc-Gly-OH and Fmoc-Asp-OH have melting points in the range of 174-199°C.[13][14]

Synthesis and Purification Overview

The synthesis of Fmoc-amino acids generally involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions.[10]

Caption: Generalized workflow for the synthesis of Fmoc-Aco-OH.

Causality in Purification Choices

-

Extraction: After the reaction, the mixture is acidified. This protonates the carboxylic acid group of the product, making it less water-soluble and more soluble in an organic solvent like ethyl acetate. This step is crucial for separating the desired product from inorganic salts and water-soluble byproducts.

-

Recrystallization/Chromatography: The choice between recrystallization and column chromatography depends on the impurity profile.[10]

-

Recrystallization is often sufficient if the impurities have significantly different solubilities from the product. Toluene is a common solvent for this process with Fmoc-amino acids.[15]

-

Silica Gel Chromatography is employed for more complex impurity profiles, separating compounds based on polarity. A gradient of ethyl acetate in hexane is a typical mobile phase.

-

Analytical Characterization Protocols

Ensuring the identity, purity, and structural integrity of Fmoc-Aco-OH is paramount before its use in peptide synthesis. High-quality starting materials lead to higher yields and easier purification of the final peptide.[3][16]

Protocol: Purity Assessment by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.[10] The hydrophobic Fmoc group interacts strongly with the nonpolar stationary phase.

Expertise Behind the Method: The use of a C18 column is standard because its long alkyl chains provide strong hydrophobic retention for the bulky Fmoc group. The gradient elution, starting with a high concentration of polar solvent (water with TFA) and gradually increasing the nonpolar organic solvent (acetonitrile), is essential. This ensures that polar impurities elute first, followed by the product, and finally any more hydrophobic impurities. The trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the peaks by neutralizing charges on the molecule and silica support.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-Aco-OH in 50:50 Acetonitrile:Water.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is typical.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor UV absorbance at 263 nm or 301 nm, characteristic wavelengths for the Fmoc group.[10][17]

-

Analysis: Purity is calculated by integrating the peak area of the product and expressing it as a percentage of the total peak area. High-quality lots should exhibit >99% purity.[16]

Protocol: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, thereby verifying its identity.[10] Electrospray Ionization (ESI) is the most common technique for this analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent suitable for ESI, such as acetonitrile or methanol.

-

Instrumentation: Infuse the sample into an ESI-MS system.

-

Ionization Mode: Run in both positive and negative ion modes.

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 394.48 and potentially the sodium adduct [M+Na]⁺ at m/z 416.46.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 392.48.

-

-

Analysis: The observed mass-to-charge ratios should match the calculated values within the instrument's mass accuracy tolerance (typically <5 ppm for high-resolution instruments).

Protocol: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the absence of structural impurities.[18][19]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-Aco-OH in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR Analysis:

-

Expected Signals: The spectrum will show distinct regions.

-

Aromatic Region (7.2-7.9 ppm): A complex series of multiplets corresponding to the 8 protons of the fluorenyl group.

-

Fmoc Aliphatic Protons (4.2-4.5 ppm): Signals for the -CH- and -CH₂- groups of the Fmoc moiety.

-

Cyclooctane Protons (1.2-2.5 ppm): A broad, complex set of multiplets from the 14 protons on the cyclooctane ring.

-

Carboxylic Acid Proton: A broad singlet, often above 10 ppm (can exchange with water and may not be visible).

-

-

-

¹³C NMR Analysis:

-

Expected Signals: Will confirm the number of unique carbon environments, including the carbonyl carbons (~176 ppm for COOH, ~156 ppm for urethane), aromatic carbons (120-145 ppm), and aliphatic carbons of the Fmoc and cyclooctane groups.

-

-

Analysis: The chemical shifts, integrations, and coupling patterns should be consistent with the proposed structure.

Protocol: Empirical Determination of Solubility

Causality of the Method: This gravimetric method is a straightforward and reliable way to determine solubility. By creating a saturated solution, allowing it to equilibrate, and then removing a known volume of the supernatant, one can determine the mass of dissolved solute by evaporating the solvent. This provides a quantitative value (e.g., in mg/mL or M) that is essential for preparing stock solutions for automated peptide synthesizers.

Step-by-Step Protocol:

-

Setup: Add an excess amount of Fmoc-Aco-OH (e.g., 200 mg) to a known volume of the target solvent (e.g., 1.0 mL of DMF) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for several hours (e.g., 4-6 hours) to ensure the solution is saturated.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette.

-

Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Calculation: Weigh the vial containing the dried solute. The difference in weight gives the mass of dissolved Fmoc-Aco-OH. Calculate the solubility:

-

Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant taken)

-

Application in Peptide Synthesis: A Senior Scientist's Perspective

The true value of Fmoc-Aco-OH is realized in its application. Its unique structure is not merely a novelty but a strategic tool for influencing peptide conformation and function.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Strategic Incorporation into Peptides

When deciding to incorporate Fmoc-Aco-OH, a researcher is making a deliberate choice to introduce a conformational constraint. The cyclooctane ring restricts the phi (φ) and psi (ψ) dihedral angles around the α-carbon, forcing the peptide backbone into a more defined local structure. This can be used to:

-

Stabilize β-turns: The constrained geometry is ideal for nucleating and stabilizing reverse turns in a peptide sequence.

-

Enhance Proteolytic Stability: By altering the backbone conformation, the peptide can become a poor substrate for proteases, increasing its in-vivo half-life.

-

Improve Receptor Binding: A more rigid conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[1]

Field Insight: While smaller rings like cyclopropane or cyclobutane introduce very rigid constraints, the larger cyclooctane ring offers a unique balance of restriction and flexibility. It can sample a wider range of conformations than smaller rings but is still significantly more constrained than an acyclic residue like Leucine or Alanine. This "tunable" rigidity is a key advantage in peptide design.

Conclusion

This compound is a sophisticated chemical tool that extends beyond the repertoire of standard proteinogenic amino acids. Its well-defined physicochemical properties—governed by the interplay of the hydrophobic Fmoc group and the unique cyclooctane moiety—make it compatible with established Fmoc-SPPS workflows. The true power of this building block lies in its ability to enforce specific conformational biases within a peptide, providing a rational design element for creating next-generation therapeutics with enhanced stability, selectivity, and efficacy. Mastery of its properties and analytical characterization is the first step toward unlocking its full potential in the laboratory and beyond.

References

- Chem-Impex. (n.d.). This compound.

- Einarsson, S., Folestad, S., Josefsson, B., & Lagerkvist, S. (1986). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- ResearchGate. (2025). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.

- Panero, A., et al. (n.d.). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Thistle Scientific. (n.d.). Fmoc-Asp-OH >99%.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

- The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.

- Synbio Technologies. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Valero, M. L., et al. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. International Journal of Peptide and Protein Research.

- BenchChem. (n.d.). A Technical Guide to Fmoc-Phe(4-Br)-OH: Synthesis, Properties, and Application.

- ChemBK. (2024). Fmoc-OH.

- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.

- Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.

- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.

- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents.

- J&K Scientific. (n.d.). This compound | 222166-38-3.

- ChemicalBook. (n.d.). Fmoc-Gly-OH | 29022-11-5.

- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. thistlescientific.co.uk [thistlescientific.co.uk]

- 14. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

- 15. ajpamc.com [ajpamc.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. academic.oup.com [academic.oup.com]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-1-amino-1-cyclooctanecarboxylic Acid

Introduction: The Significance of Sterically Hindered Amino Acids in Peptide Science

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids are indispensable tools for crafting novel therapeutics with enhanced potency, stability, and unique conformational properties. Among these, α,α-disubstituted cyclic amino acids, such as 1-amino-1-cyclooctanecarboxylic acid, have garnered significant attention. The incorporation of this bulky, conformationally constrained residue into a peptide backbone can induce specific secondary structures, such as turns and helices, and can protect against enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs.[1][2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions which are orthogonal to the acid-labile side-chain protecting groups.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of the precursor, 1-amino-1-cyclooctanecarboxylic acid, its subsequent Fmoc protection, and detailed procedures for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this valuable building block.

Part 1: Synthesis of the Precursor Amino Acid: 1-amino-1-cyclooctanecarboxylic acid

The synthesis of α,α-disubstituted amino acids can be approached through several classical methods. For cyclic ketones, the Bucherer-Bergs and Strecker syntheses are the most prominent and reliable.[4][5] This guide will focus on the Bucherer-Bergs reaction, a robust one-pot synthesis that proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[6]

The Bucherer-Bergs Synthesis: A Trusted Pathway

The Bucherer-Bergs reaction is a multicomponent reaction involving a ketone (in this case, cyclooctanone), a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate.[6] The reaction first forms a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form a spiro-hydantoin. This intermediate is then hydrolyzed under basic conditions to yield the target amino acid.[5]

Experimental Protocol: Bucherer-Bergs Synthesis of 1-amino-1-cyclooctanecarboxylic acid

Materials and Reagents:

-

Cyclooctanone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diatomaceous earth (Celite®)

Step-by-Step Procedure:

-

Hydantoin Formation:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add cyclooctanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[6]

-

Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to form a stirrable slurry.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Isolation of the Hydantoin Intermediate:

-

Acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7. This will cause the precipitation of the crude spiro-hydantoin.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, washing with cold water to remove inorganic salts.

-

The crude hydantoin can be used directly in the next step or purified by recrystallization from ethanol/water.

-

-

Hydrolysis to the Amino Acid:

-

Suspend the crude hydantoin in a 2M aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux and maintain for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or the disappearance of the starting material).

-

Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove any insoluble material.

-

Carefully acidify the filtrate with concentrated HCl to the isoelectric point of the amino acid (typically pH 5-6). The amino acid will precipitate out of solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid 1-amino-1-cyclooctanecarboxylic acid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to a constant weight.

-

Caption: Workflow for the Bucherer-Bergs Synthesis.

Part 2: Fmoc Protection of 1-amino-1-cyclooctanecarboxylic acid

The protection of the amino group is a critical step to prepare the amino acid for use in SPPS. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the reagent of choice for this transformation due to its high reactivity, stability, and the ease of removal of the N-hydroxysuccinimide byproduct.[3][7]

Experimental Protocol: Fmoc Protection

Materials and Reagents:

-

1-amino-1-cyclooctanecarboxylic acid

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

10% Aqueous sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Hexane

-

1M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve 1-amino-1-cyclooctanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Cool the amino acid solution in an ice bath to 0-5 °C.

-

-

Fmoc-Protection Reaction:

-

Slowly add the Fmoc-OSu solution to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

-

-

Work-up and Extraction:

-

Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid will form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Caption: Workflow for Fmoc Protection.

Part 3: Purification of this compound

Purification of the final product is paramount to ensure high-quality starting material for peptide synthesis. Recrystallization is the most effective method for purifying Fmoc-amino acids on a laboratory scale.

Experimental Protocol: Recrystallization

Rationale for Solvent Selection: A suitable solvent system for recrystallization should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor. For Fmoc-amino acids, which have both polar (carboxylic acid) and non-polar (Fmoc group) character, a mixture of a polar solvent and a non-polar anti-solvent is often effective. While specific data for this exact molecule is scarce, a common and effective solvent system for similar compounds is ethyl acetate and hexane.[8]

Step-by-Step Procedure:

-

Dissolution:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to fully dissolve the solid. Gentle heating on a hot plate may be required.

-

-

Crystallization:

-

Slowly add hexane to the hot solution until a slight turbidity persists.

-

If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, place the flask in a refrigerator or ice bath for several hours to complete the crystallization process.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified this compound in a vacuum oven to a constant weight.

-

Part 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Data Presentation

| Parameter | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₄H₂₇NO₄ |

| Molecular Weight | 393.48 g/mol |

| Purity (HPLC) | ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts:

| Proton (¹H) or Carbon (¹³C) | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (in CDCl₃) | ||

| Aromatic protons (Fmoc) | 7.2 - 7.8 | m |

| CH and CH₂ (Fmoc) | 4.2 - 4.5 | m |

| Cyclooctane protons | 1.4 - 2.2 | m |

| NH | ~5.0 | br s |

| COOH | >10.0 | br s |

| ¹³C NMR (in CDCl₃) | ||

| COOH | >175 | s |

| C=O (Fmoc) | ~156 | s |

| Aromatic carbons (Fmoc) | 120 - 145 | m |

| Cα (cyclooctane) | ~60 | s |

| CH and CH₂ (Fmoc) | ~47, ~67 | s |

| Cyclooctane carbons | 25 - 40 | m |

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the gold standard for assessing the purity of Fmoc-amino acids. A standard method can be adapted for this compound.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Conclusion

This guide provides a detailed and practical framework for the synthesis, purification, and characterization of this compound. By following these protocols, researchers can reliably produce high-purity material suitable for advanced peptide synthesis and drug discovery applications. The principles and techniques described herein are grounded in established organic chemistry and are designed to be both robust and scalable.

References

- Bucherer, H. T.; Bergs, H.

-

Master Organic Chemistry. Strecker Synthesis. Available at: [Link].

-

Wikipedia. Bucherer–Bergs reaction. Available at: [Link].

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link].

-

Strecker Amino Acid Synthesis - ResearchGate. Available at: [Link].

-

Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters - ResearchGate. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Available at: [Link].

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - MDPI. Available at: [Link].

-

Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC - Food Science. Available at: [Link].

-

MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link].

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

- Google Patents. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available at: [Link].

-

ResearchGate. How to do the Fmoc amino acid recrystallization?. Available at: [Link].

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link].

-

Amerigo Scientific. This compound. Available at: [Link].

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. Available at: [Link].

-

ResearchGate. Figures of 1 H and 13 C NMR spectra.... Available at: [Link].

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-1-amino-1-cyclooctanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fmoc-1-amino-1-cyclooctanecarboxylic Acid

This compound is a crucial building block in modern peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a conformationally flexible cyclooctane ring, offers the potential to create novel peptide architectures with enhanced biological activity and stability.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows.[2][3][4]

A thorough understanding of the spectroscopic properties of this compound is paramount for ensuring its purity, confirming its identity, and ultimately guaranteeing the successful synthesis of target peptides. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum will be characterized by signals from the Fmoc group, the cyclooctane ring, and the amine proton.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Expert Insights |

| Aromatic (Fmoc) | 7.20 - 7.80 | Multiplets | The eight aromatic protons of the fluorenyl group will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The exact splitting pattern will be complex due to coupling between adjacent protons. |

| CH (Fmoc) | ~4.20 | Triplet | The single proton on the C9 of the fluorenyl group is adjacent to a CH₂ group, leading to a triplet. Its downfield shift is due to its proximity to the electron-withdrawing carbamate linkage. |

| CH₂ (Fmoc) | ~4.40 | Doublet | These two protons are adjacent to the CH group and will appear as a doublet. |

| NH (Amide) | ~5.5 - 6.5 | Broad Singlet | The chemical shift of the amide proton is highly dependent on solvent and concentration due to hydrogen bonding. It will likely appear as a broad singlet. |

| Cyclooctane (CH₂) | 1.40 - 2.20 | Multiplets | The fourteen protons of the cyclooctane ring will resonate in this region. Due to the conformational flexibility of the eight-membered ring, these protons will be in different chemical environments, leading to a complex series of overlapping multiplets. Protons alpha to the carboxyl and amino groups will be the most downfield. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum provides a carbon "fingerprint" of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| C=O (Carboxyl) | 175 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[3] |

| C=O (Fmoc Carbamate) | 155 - 157 | The carbonyl carbon of the Fmoc protecting group is also deshielded but resonates slightly upfield compared to the carboxylic acid carbonyl. |

| Aromatic (Fmoc) | 120 - 145 | The aromatic carbons of the fluorenyl group will give rise to several signals in this region. The quaternary carbons will typically be weaker in intensity. |

| Cα (Quaternary) | 60 - 65 | The alpha-carbon, being attached to both a nitrogen and a carboxyl group, will be deshielded and appear in this range. |

| CH (Fmoc) | ~47 | This is the characteristic chemical shift for the C9 carbon of the Fmoc group. |

| CH₂ (Fmoc) | ~67 | The methylene carbon of the Fmoc group is deshielded by the adjacent oxygen atom. |

| Cyclooctane (CH₂) | 25 - 40 | The methylene carbons of the cyclooctane ring will resonate in this aliphatic region. The non-equivalence of these carbons due to the ring's conformation may lead to multiple distinct signals. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amino acids due to its higher polarity.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, amide, and aromatic functionalities.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Expert Insights |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and will likely overlap with the C-H stretching region.[6] |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | These absorptions appear at slightly higher wavenumbers than aliphatic C-H stretches. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong | These signals arise from the CH₂ groups of the cyclooctane ring and the CH/CH₂ of the Fmoc group. |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong | This intense absorption is a hallmark of the carbonyl group in a carboxylic acid dimer.[6] |

| C=O (Amide/Carbamate) | Stretching | 1680 - 1700 | Strong | The carbonyl of the Fmoc protecting group will also show a strong absorption, often slightly lower in wavenumber than the carboxylic acid carbonyl. |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak | A series of absorptions in this region are characteristic of the aromatic rings of the fluorenyl group. |

| N-H (Amide) | Bending | 1510 - 1550 | Medium | The N-H bending vibration of the amide linkage provides another characteristic peak. |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong | This strong absorption is due to the stretching of the C-O single bond in the carboxylic acid.[6] |

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the powdered this compound onto the crystal.[7]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[7]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

An ATR correction may be applied to the data.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.[8]

Expected Mass-to-Charge Ratios (m/z)

| Ion | Formula | Predicted m/z (Monoisotopic) | Expert Insights |

| [M+H]⁺ | C₂₄H₂₈NO₄⁺ | 394.2013 | The protonated molecule is expected to be the base peak in the positive ion mode ESI-MS spectrum. |

| [M+Na]⁺ | C₂₄H₂₇NNaO₄⁺ | 416.1832 | Adducts with sodium are commonly observed in ESI-MS. |

| [M-H]⁻ | C₂₄H₂₆NO₄⁻ | 392.1867 | In the negative ion mode, the deprotonated molecule will be a prominent peak. |

Predicted Fragmentation Pattern (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information.

-

Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected amino acids is the loss of the fluorenylmethoxy group, often observed as a neutral loss or the formation of the dibenzofulvene cation. A significant fragment ion corresponding to the protonated 1-amino-1-cyclooctanecarboxylic acid is expected.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid group is another common fragmentation pathway for amino acids.

-

Cleavage of the cyclooctane ring: The cyclooctane ring may undergo fragmentation, although these fragments may be less intense.

Figure 3: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Optimized for stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

-

-

MS/MS Analysis:

-

Select the [M+H]⁺ or [M-H]⁻ ion as the precursor ion.

-

Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

-

Acquire the product ion spectrum.

-

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. The presence of the characteristic signals for the Fmoc group, the carboxylic acid, and the unique pattern of the cyclooctane ring across all three techniques will provide unambiguous confirmation of the compound's identity and purity. This comprehensive spectroscopic data is indispensable for researchers and drug development professionals to ensure the quality of their starting materials and the integrity of their synthetic peptides.

References

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). National Institutes of Health. [Link]

-

Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). (2011). PubMed. [Link]

-

ATR-FTIR spectroscopy of biological samples. Specac Ltd. [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535. PubChem. [Link]

-

1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643. PubChem. [Link]

-

1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366. PubChem. [Link]

-

(1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306. PubChem. [Link]

-

1-Aminocyclooctane-1-carboxylic acid. CAS Common Chemistry. [Link]

-

This compound. Amerigo Scientific. [Link]

-

Novabiochem® Enhanced specification Fmoc-amino acids. Merck Lifescience. [Link]

-

ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2006). ResearchGate. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]

-

Mascot help: Peptide fragmentation. Matrix Science. [Link]

-

ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2003). PubMed. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). National Institutes of Health. [Link]

-

Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. ResearchGate. [Link]

-

Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]

-

1-Cyclohexene-1-carboxylic acid. NIST WebBook. [Link]

-

1-Aminocyclopropane-1-carboxylic acid. MassBank. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-1-amino-1-cyclooctanecarboxylic Acid (CAS 222166-38-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-amino-1-cyclooctanecarboxylic acid, identified by CAS number 222166-38-3, is a specialized amino acid derivative that plays a crucial role in the field of peptide chemistry and drug discovery.[1][2] Its unique structure, featuring a cyclooctane ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers distinct advantages in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its properties, handling, and applications, with a focus on the practical insights required for laboratory and research settings.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 222166-38-3 | [1][2] |

| Molecular Formula | C₂₄H₂₇NO₄ | [2] |

| Molecular Weight | 393.48 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | [1] |

| Synonyms | Fmoc-acoc-OH | [2] |

| Storage Temperature | 0-8 °C | [2] |

Note: Specific quantitative data such as melting point, solubility, and detailed stability for CAS 222166-38-3 are not consistently reported in publicly available literature. Data for analogous compounds, such as 1-(Fmoc-amino)cyclohexanecarboxylic acid, show a melting point in the range of 185 - 187 °C.[3][4]

Core Applications in Research and Development

The primary utility of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine functional group, which can be selectively removed under mild basic conditions, allowing for the stepwise elongation of a peptide chain.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the cyclooctyl moiety of this amino acid analog introduces conformational constraints into the resulting peptide backbone. This is a deliberate strategy employed by medicinal chemists to:

-

Enhance Metabolic Stability: The unnatural cyclic structure can sterically hinder enzymatic degradation, prolonging the in vivo half-life of the peptide.

-

Modulate Receptor Binding: The constrained conformation can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

-

Improve Bioavailability: By influencing the overall physicochemical properties of the peptide, such as lipophilicity, these modifications can enhance its ability to cross biological membranes.

The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated below.

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-protected amino acids.

Other Potential Applications

Beyond traditional peptide synthesis, the unique properties of this compound lend themselves to other areas of research:

-

Drug Development: The creation of cyclic peptides and peptidomimetics with enhanced stability and efficacy is a significant area of interest.[1][2]

-

Bioconjugation: This molecule can be used to link biomolecules to other molecules or surfaces, which is valuable in diagnostics and therapeutics.[1][2]

-

Materials Science: It can be incorporated into the development of novel polymers with specific properties for applications such as coatings and adhesives.[1]

-

Neuroscience Research: The constrained structure can be beneficial in studying receptor interactions and understanding neurological pathways.[1]

Handling and Safety Precautions

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. However, the following PPE is strongly recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat and appropriate footwear.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

First Aid Measures

The following first aid measures are based on the potential hazards of similar compounds and should be confirmed with a specific SDS if available.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 0 °C and 8 °C.[2]

-

Stability: The compound is generally stable under recommended storage conditions.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: Under fire conditions, decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

The following diagram outlines a logical workflow for the safe handling and use of this compound in a laboratory setting.

Figure 2: Safe handling workflow for this compound.

Conclusion

This compound is a valuable tool for chemists and drug development professionals engaged in peptide synthesis. Its unique cyclooctane structure provides a means to introduce conformational rigidity, which can lead to peptides with improved stability, selectivity, and overall therapeutic potential. While specific safety and physical data for this compound are limited, a conservative approach to handling based on analogous compounds ensures a safe and effective laboratory practice. As with any chemical, it is imperative to consult the most up-to-date safety information from the supplier and to conduct a thorough risk assessment before use.

References

-

AAPPTec, LLC. Safety Data Sheet: Fmoc-1-Acpc-OH. [Link]

-

Anaspec. Safety Data Sheet (SDS): Fmoc - 1 - aminocyclopentane - 1 - carboxylic acid. [Link]

-

Arctom. CAS NO. 222166-38-3 | Cyclooctanecarboxylicacid, 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-. [Link]

-

Thermo Fisher Scientific. 1-(Fmoc-amino)cyclohexanecarboxylic acid. [Link]

-

AiFanCHEM. 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid. [Link]

-

LookChem. Cas 885951-77-9,FMOC-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID. [Link]

-

Amazon S3. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. [Link]

-

化源网. 329790-80-9_CAS号:329790-80-9_FMOC-1-AMINO-1... - CAS号查询. [Link]

-

PubChem. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Raytech. safety data sheet. [Link]

-

P&G Professional. SAFETY DATA SHEET. [Link]

-

PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]

- Google Patents.

-

AERU - University of Hertfordshire. ACC. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformational Flexibility of Fmoc-1-amino-1-cyclooctanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH) is a synthetic amino acid that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structural feature, a cyclooctane ring fused to the α-carbon, imparts significant conformational constraints on peptide backbones, making it a valuable tool for the design of peptidomimetics with enhanced stability and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational flexibility of Fmoc-Ac8c-OH, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational modeling. We will delve into the preferred conformations of the cyclooctane ring, its influence on peptide secondary structures, and provide detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Significance of Conformational Constraint in Peptide Design

The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, small linear peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to overcome these limitations. This compound is a prime example of such a building block, offering a unique combination of a bulky, flexible eight-membered ring system with the versatile Fmoc protecting group for use in standard peptide synthesis protocols.[1] The cyclooctane moiety restricts the available conformational space of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices, which are often crucial for biological recognition.

Molecular Structure and Solid-State Conformation: Insights from X-ray Crystallography

The precise arrangement of atoms in the solid state provides a foundational understanding of the intrinsic conformational preferences of a molecule. X-ray diffraction studies of peptides containing the 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue have revealed critical details about its molecular geometry.

A seminal study on oligopeptides containing Ac8c demonstrated that the cyclooctane ring predominantly adopts a boat-chair conformation in the crystalline state.[2] This conformation is one of the most stable forms of cyclooctane, minimizing torsional and steric strain. The internal bond angles of the cyclooctane ring show significant deviation from the ideal tetrahedral angle of 109.5°, a characteristic feature of medium-sized ring systems.[2]

The presence of the Ac8c residue has a profound impact on the peptide backbone. In the solid state, peptides rich in Ac8c have been observed to form well-defined 3(10)-helices , stabilized by intramolecular 1←4 hydrogen bonds.[2] In other sequences, the Ac8c residue can induce the formation of a type III (or III') β-turn , a common secondary structural motif in proteins and peptides.[2]

Below is a diagram illustrating the workflow for determining the solid-state conformation of a peptide containing Fmoc-Ac8c-OH via X-ray crystallography.

Conformational Flexibility in Solution: An NMR Perspective

While X-ray crystallography provides a static picture of the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational behavior of molecules in solution. 1H-NMR studies on peptides containing Ac8c have shown that the helical and β-turn conformations observed in the solid state largely persist in solution, particularly in non-polar solvents like chloroform.[2]

The conformational flexibility of the cyclooctane ring itself can be investigated using advanced NMR techniques such as 2D NMR (COSY, TOCSY, NOESY) and by analyzing NMR parameters like chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).[3][4] The interconversion between different ring conformations, such as the boat-chair and crown forms, can also be studied. The specific conformation of the cyclooctane ring is influenced by the surrounding peptide sequence and the solvent environment.[5]

The following diagram outlines a typical workflow for the conformational analysis of an Fmoc-Ac8c-OH containing peptide in solution using NMR spectroscopy.

Synthesis and Incorporation into Peptides: A Practical Guide

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Protocol for Loading Fmoc-Ac8c-OH onto Wang Resin

This protocol describes the attachment of the first amino acid, Fmoc-Ac8c-OH, to a Wang resin, which will result in a peptide with a C-terminal carboxylic acid upon cleavage.

Materials:

-

Wang resin

-

This compound (Fmoc-Ac8c-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF for 1-2 hours.

-

Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Ac8c-OH and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

-

Coupling: Add the activated amino acid solution to the swollen resin. Add 0.1 equivalents of DMAP dissolved in DMF, followed by 4 equivalents of DIC. Agitate the mixture for 12 hours at room temperature.

-

Capping: To block any unreacted hydroxyl groups on the resin, discard the reaction mixture and add 2 equivalents of acetic anhydride and 2 equivalents of DIPEA in DCM. Agitate for 30 minutes.

-

Washing: Filter the resin and wash thoroughly with DMF, followed by a 1:1 (v/v) mixture of DMF/DCM, and finally with DCM.

-

Drying: Dry the resin under vacuum.

-

Fmoc Deprotection (for subsequent couplings): Treat the resin with a 20% (v/v) solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group, preparing it for the coupling of the next amino acid.[6]

Computational Modeling of Conformational Preferences

Computational methods, such as molecular mechanics and quantum mechanics calculations, provide a powerful tool to explore the conformational landscape of Fmoc-Ac8c-OH and its containing peptides.[7] These methods can be used to:

-

Determine the relative energies of different cyclooctane ring conformations: This can help to identify the most stable conformers and the energy barriers between them.

-

Predict the effect of the Ac8c residue on peptide secondary structure: By calculating Ramachandran-like plots for the Ac8c residue, it is possible to predict which backbone dihedral angles (phi and psi) are favored.

-

Simulate the dynamic behavior of Ac8c-containing peptides in solution: Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of these peptides.

The following diagram illustrates the relationship between experimental and computational approaches in studying the conformation of Fmoc-Ac8c-OH.

Implications for Peptide and Peptidomimetic Design

The unique conformational properties of this compound make it a valuable tool for the design of peptides and peptidomimetics with improved therapeutic potential. By introducing conformational rigidity, the Ac8c residue can:

-

Enhance Receptor Binding Affinity: By pre-organizing the peptide backbone into a bioactive conformation, the entropic penalty of binding is reduced.

-

Increase Proteolytic Stability: The sterically hindered α-carbon and the constrained backbone conformation can make the peptide less susceptible to degradation by proteases.

-

Improve Bioavailability: Increased stability can lead to a longer half-life in vivo.

-

Facilitate the Design of Cyclic Peptides: The conformational preferences of Ac8c can be exploited to design cyclic peptides with well-defined structures.[1]

Conclusion

This compound is a powerful and versatile building block for the design of conformationally constrained peptides. Its cyclooctane ring predominantly adopts a boat-chair conformation, which in turn directs the peptide backbone to form stable secondary structures such as 3(10)-helices and β-turns. The combination of experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling provides a comprehensive understanding of its structural and dynamic properties. This knowledge is crucial for the rational design of novel peptidomimetics with enhanced therapeutic properties.

References

-

Parisi, G., et al. (2003). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 9(5), 309-320. [Link]

-

Moretto, V., et al. (1996). Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic Cα,α-disubstituted glycine. Journal of Peptide Science, 2(1), 14-27. [Link]

-

Aleman, C., et al. (2006). Backbone Conformational Preferences and Pseudorotational Ring Puckering of 1-aminocyclopentane-1-carboxylic Acid. The Journal of Physical Chemistry B, 110(42), 21264-21271. [Link]

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.

-

Peptideweb.com. Loading protocols. [Link]

- Toniolo, C., & Benedetti, E. (1991). The conformation of peptides containing Cα,α-disubstituted-glycine residues. Macromolecules, 24(14), 4004-4009.

- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178-186.

-

Rzepa, H. S. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]

-

SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]

-

Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 28248386, 1-Aminocyclooctane-1-carboxylic acid. [Link]

-

SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]

-

Özkal, E., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 14, 2568-2576. [Link]

-

Andreu, D., & Briones, M. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 24(18), 3343. [Link]

-

Kanto, S., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(12), 2291. [Link]

- Gayen, A. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-160.

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sci-hub.red [sci-hub.red]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 5. Backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

Introduction: Expanding the Chemical Alphabet of Life

For decades, drug discovery has operated within the confines of the 20 canonical amino acids, the fundamental building blocks of proteins dictated by the genetic code.[1] This limited chemical alphabet, while foundational to all biological systems, offers a finite set of functional groups.[1] Peptides, which occupy a privileged therapeutic space between small molecules and large biologics, often face challenges such as poor metabolic stability, low cell permeability, and conformational flexibility that limit their clinical potential.[2][3] Unnatural amino acids (Uaas) represent a paradigm shift, providing synthetic building blocks that transcend nature's limitations.[1][4] By definition, Uaas are amino acids not encoded by the natural genetic code.[] Their incorporation into peptides is a cornerstone of modern chemical biology and drug development, enabling precise control over a peptide's structure and function.[][6] This guide provides an in-depth exploration of the core methodologies for Uaa incorporation and the profound functional advantages they confer, empowering researchers to engineer next-generation peptide therapeutics.

Methodologies for Uaa Incorporation: A Tale of Two Toolkits

The introduction of a Uaa into a peptide sequence can be achieved through two primary routes: direct chemical synthesis or biological incorporation via genetic code expansion. The choice of method is dictated by the desired peptide length, the specific Uaa, and the intended application.

The Chemist's Anvil: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the workhorse for creating peptides containing Uaas, offering unparalleled precision in placing novel functionalities.[7][8] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[9]

The Causality Behind SPPS: The core principle of SPPS is iterative cycling: the temporary protecting group on the N-terminus of the resin-bound amino acid is removed, the next protected amino acid is "coupled" to the newly exposed amine, and excess reagents are simply washed away.[7] This wash-based purification is the key advantage of the solid-phase approach, circumventing the laborious purification steps required in traditional solution-phase synthesis.[10] The most prevalent method is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[11]

However, the unique structures of Uaas often present challenges that demand protocol modifications:

-

Steric Hindrance: Bulky Uaa side chains can physically obstruct the coupling reaction.[7] This is overcome by employing more potent coupling reagents (e.g., HATU, HCTU) or extending reaction times to ensure complete bond formation.

-

Side-Chain Reactivity: The novel functional groups on Uaas may be incompatible with standard SPPS reagents. This necessitates the use of orthogonal protecting groups that can be removed under specific conditions without affecting other parts of the peptide.

-

Aggregation: Hydrophobic sequences, often exacerbated by certain Uaas, can aggregate on the resin, blocking reaction sites.[12][13] This can be mitigated by using specialized resins (e.g., PEG-based), chaotropic agents, or incorporating "difficult sequence"-breaking elements like pseudoproline dipeptides.[12]

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating a Uaa.

The Biologist's Gambit: Genetic Code Expansion

For synthesizing larger peptides and proteins within a cellular context, genetic code expansion is a revolutionary technique.[8][14] This method hijacks the cell's own translational machinery to site-specifically incorporate a Uaa in response to a reassigned codon.[15] The most common strategy involves repurposing the amber stop codon (UAG).[16][17]

The Mechanism of Suppression: The success of this technique hinges on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[14] This means the engineered synthetase charges only the engineered tRNA with the desired Uaa, and this pair functions independently of the host cell's endogenous synthetases and tRNAs.[14][18] When a gene of interest is modified to contain a UAG codon at a specific site, this orthogonal pair works in concert: the engineered tRNA recognizes the UAG codon on the mRNA, and the ribosome incorporates the Uaa it carries, thus "suppressing" the stop signal and continuing protein synthesis.[17]

This in vivo approach is powerful for studying proteins in their native environment but requires significant upfront molecular engineering to develop the orthogonal pair and is limited to Uaas that can be transported into the cell and are stable within the cytoplasm.[16][19]

Caption: An orthogonal aaRS/tRNA pair enables Uaa incorporation at an amber (UAG) stop codon.

Functional by Design: Engineering Novel Peptide Properties

The true power of Uaas lies in the diverse chemical functionalities they introduce, allowing for the rational design of peptides with vastly improved therapeutic properties.[3][6]

Enhancing Proteolytic Stability

A primary failure mode for peptide drugs is their rapid degradation by proteases in the body.[3][20] Uaas provide several mechanisms to confer resistance:

-

D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids. Substituting a key cleavage site with a D-amino acid can dramatically inhibit enzymatic degradation.[20][21]

-

N-methylation: Modifying the peptide backbone by N-methylating an amide nitrogen disrupts the hydrogen bonding patterns recognized by proteases, thereby increasing the peptide's half-life.

-

β-Amino Acids: The inclusion of β-amino acids, which have an extra carbon in their backbone, alters the peptide's conformation, making it a poor substrate for proteases.[20]

Conformation Constraint: Stapling and Cyclization

Many peptides are flexible in solution, leading to reduced receptor affinity. Constraining a peptide into its bioactive conformation, often an α-helix, can significantly enhance potency.[21] "Peptide stapling" achieves this by incorporating two Uaas with reactive side chains (e.g., terminal alkenes) at specific positions (typically i and i+4 or i+7).[22][23] A subsequent ring-closing metathesis reaction forms a covalent "staple" that locks the peptide into a stable helical structure.[22] This not only improves target binding but also enhances cell permeability and proteolytic resistance.[24][25]

Caption: Peptide stapling uses Uaas to lock a peptide into its bioactive α-helical conformation.

Introducing Novel Chemical Functionality

Uaas can act as chemical handles for a variety of applications:

-

Bioorthogonal Chemistry: Uaas containing azides or alkynes can be incorporated into peptides.[] These groups are inert to biological systems but can undergo highly specific "click chemistry" reactions with a corresponding probe, allowing for precise labeling, imaging, or drug conjugation.[26][27][28]

-